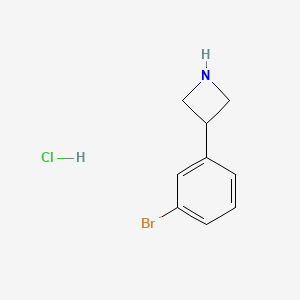

3-(3-Bromophenyl)azetidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Bromophenyl)azetidine hydrochloride, also known as BPAH, is an organic compound with the chemical formula C9H11BrClN . It has a molecular weight of 248.55 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, has been a topic of research. A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The linear formula of 3-(3-Bromophenyl)azetidine hydrochloride is C9H11BrClN . The InChI code is 1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Physical And Chemical Properties Analysis

3-(3-Bromophenyl)azetidine hydrochloride is a white to yellow solid . It has a molecular weight of 248.55 and a linear formula of C9H11BrClN . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Building Blocks for Polyamines

Azetidines, including “3-(3-Bromophenyl)azetidine hydrochloride”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can be controlled to produce polymers with various structures .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, such as healthcare and food packaging .

CO2 Adsorption

Azetidine-based polymers have shown potential in CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions .

Chelation and Materials Templating

Azetidine-based polymers can also be used in chelation and materials templating . This involves the formation of complex molecules that can bind to metal ions, which can be useful in various industrial processes .

Non-viral Gene Transfection

Another interesting application of azetidine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy .

Synthesis of New [2+2] Cycloaddition Reactions

Azetidines have been used in the invention of new [2+2] cycloaddition reactions . This type of reaction is a fundamental process in organic chemistry, used in the synthesis of various complex organic compounds .

Applications of Metalated Azetidines

Metalated azetidines, which could potentially include “3-(3-Bromophenyl)azetidine hydrochloride”, have found applications in various areas of chemistry . This includes the synthesis of new compounds and the development of new chemical reactions .

Facile Opening with Carbon Nucleophiles

Azetidines can undergo facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a wide range of organic compounds .

Safety and Hazards

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

将来の方向性

Azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . Future research may focus on developing efficient and robust methods for their synthesis . The potential of azetidines in peptidomimetic and nucleic acid chemistry is also considered remarkable .

特性

IUPAC Name |

3-(3-bromophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZYTUNGTQYOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)